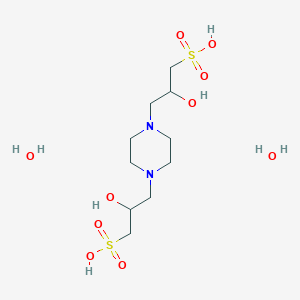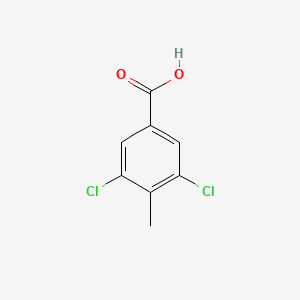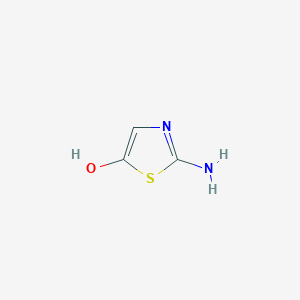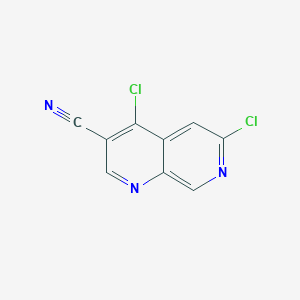
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
説明
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3Cl2N3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Tpl2 Kinase and TNF-Alpha Production
A study by Gavrin et al. (2005) explored the synthesis and activity of 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles as inhibitors of Tpl2 kinase. These compounds showed potential for treating inflammatory diseases like rheumatoid arthritis (Gavrin et al., 2005).
Tpl2 Kinase Inhibitors
Kaila et al. (2007) reported the discovery of 4-alkylamino-[1,7]naphthyridine-3-carbonitriles as selective inhibitors of Tpl2 kinase, showing good in vitro and in vivo activity, and improved pharmacokinetic properties (Kaila et al., 2007).
Synthesis of Dibenzo[c,f]-2,7-Naphthyridine
Gopalsamy et al. (2007) developed an efficient synthesis method for dibenzo[c,f]-2,7-naphthyridine ring systems, which have biological interest but limited synthetic accessibility. They achieved a high yield through microwave heating (Gopalsamy et al., 2007).
Regiospecific Synthesis of 4,6-Disubstituted 2-Dicyanomethylene-1,2-Dihydropyridin-3-Carbonitriles
Carrión et al. (2010) presented a protocol for the regiospecific synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, precursors of 1,6-naphthyridines (Carrión et al., 2010).
Neurotropic Activity of 7-Cyclohexyl-6,7,8,9-Tetrahydro-3H-Pyrazolo[3,4-c]-2,7-Naphthyridine-1,5-Diamines
Sirakanyan et al. (2018) synthesized and investigated the biological activity of new tricyclic heterocyclic 7-cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo-[3,4-c]-2,7-naphthyridine-1,5-diamines, finding pronounced neurotropic properties in several compounds (Sirakanyan et al., 2018).
Synthesis of [1,8]Naphthyridine, Pyrido[2,3-d]-Pyrimidine, and Other Annulated Pyridine Derivatives
El-Adasy et al. (2013) reported on the synthesis of various [1,8]naphthyridine derivatives and their annulations, leading to pyrido[2,3-b][1,8]naphthyridine-3-carbonitrile derivatives and other related compounds (El-Adasy et al., 2013).
Corrosion Inhibition Effect of Green Naphthyridine Derivatives
Singh et al. (2016) studied the corrosion inhibition efficiencies of novel naphthyridine derivatives on mild steel in hydrochloric acid. They found high inhibition activities and mixed-type inhibition properties (Singh et al., 2016).
Synthesis of Polyfunctionally Heterocyclic Derivatives Incorporating 2-Imino-2H-Chromene Moiety
Azab and Rady (2012) synthesized and reacted 1,2-dihydro-2-imino-6-(2-imino-2H-chromen-3-yl)-1,4-diphenyl-pyridine-3-carbonitrile, leading to the creation of functionalized chromenes and a variety of naphthyridinone derivatives (Azab & Rady, 2012).
将来の方向性
The future directions for the study of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, these compounds may have potential applications in the development of new therapeutic agents .
特性
IUPAC Name |
4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQWZDOLIYAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595023 | |
| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-45-3 | |
| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
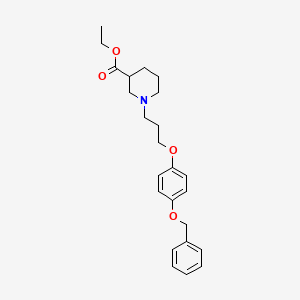
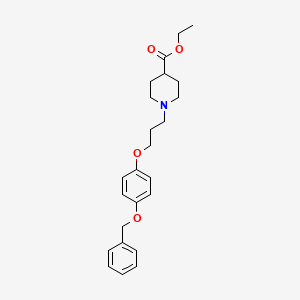
![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)
![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)
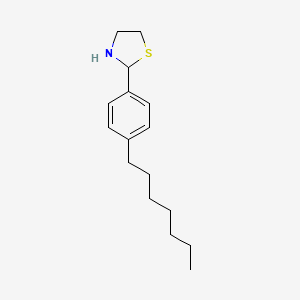
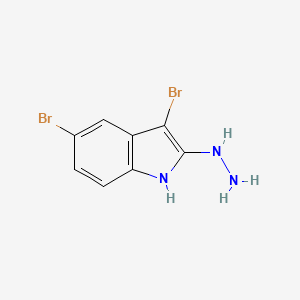


![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
